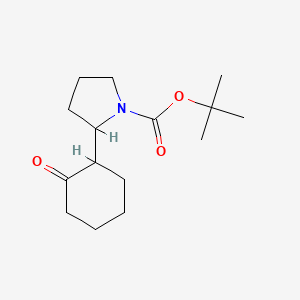

Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate is a pyrrolidine-based organic compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-oxocyclohexyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules due to its stereochemical flexibility and functional group compatibility. It is commercially available as a building block (Ref: 3D-ALC87177) with pricing ranging from €513 (50 mg) to €1,417 (500 mg) . The compound’s InChIKey (GCZHNMCWDNZXHQ-UHFFFAOYSA-N) and CAS number (1525871-77-5) confirm its structural identity, while synonyms such as AKOS018102103 and Z1623869230 facilitate cross-referencing in databases .

Properties

IUPAC Name |

tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3/c1-15(2,3)19-14(18)16-10-6-8-12(16)11-7-4-5-9-13(11)17/h11-12H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZHNMCWDNZXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidin-2-ylmethanol

The initial step is the protection of the pyrrolidine nitrogen by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or potassium carbonate. This step yields tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, a key intermediate.

This step is robust and can be optimized by adjusting solvent, base, and reaction time to achieve yields up to 98%. The use of triethylamine in dichloromethane at 20°C for 16 hours is common, giving yields around 90-98%.

Introduction of the 2-Oxocyclohexyl Group

The key transformation to introduce the 2-oxocyclohexyl substituent onto the pyrrolidine ring involves coupling or alkylation strategies. One approach is the use of keto-ester intermediates and subsequent reactions with amino-alcohols under stereoselective conditions.

Meyers’ Lactamization Reaction: This method allows the formation of tricyclic spirolactams by reacting keto-esters with amino-alcohols, which can be adapted to synthesize compounds bearing 2-oxocyclohexyl substituents on pyrrolidine cores. This reaction is efficient and stereoselective, yielding products with excellent diastereomeric ratios.

Stork-Enamine Alkylation: Used for the synthesis of N-Boc protected pyrrolidin-3-one derivatives, which can be further transformed to the target compound by subsequent functional group manipulations.

Purification and Characterization

Purification is generally achieved by flash chromatography on silica gel using gradients of petroleum ether and ethyl acetate or methanol in dichloromethane. Characterization involves:

- NMR Spectroscopy: ^1H and ^13C NMR to confirm structure and purity.

- Mass Spectrometry: HRMS or LCMS to verify molecular weight.

- IR Spectroscopy: To confirm functional groups such as carbonyls.

- Melting Point Determination: For solid derivatives.

Detailed Reaction Data Table

Research Findings and Optimization Notes

Reaction Efficiency: Boc protection steps are highly efficient under mild conditions, with triethylamine or potassium carbonate bases providing good yields and operational simplicity.

Stereoselectivity: The Meyers’ lactamization reaction is notable for its high stereoselectivity (diastereomeric ratios > 90:10), which is critical for obtaining biologically relevant stereochemistry in the final compound.

Catalyst Use: Copper(II) triflate (Cu(OTf)2) catalysis in the lactamization step enhances reaction rates and yields, demonstrating the importance of catalyst choice in these transformations.

Purification: Flash chromatography remains the standard for purification, with solvent gradients tailored to the polarity of intermediates and final products.

Scalability: The use of potassium carbonate and diethyl ether-water mixtures in Boc protection indicates potential for scale-up due to inexpensive reagents and mild conditions.

Chemical Reactions Analysis

Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the tert-butyl pyrrolidine-1-carboxylate backbone but differ in substituents, impacting their physical properties, reactivity, and applications. Below is a comparative analysis:

Structural and Functional Differences

Key Research Findings

Reactivity : The 2-oxocyclohexyl group in the target compound enhances electrophilicity at the ketone, enabling nucleophilic additions (e.g., Grignard reactions), whereas methoxy-substituted analogs prioritize hydrogen bonding .

Stereochemical Influence : The spiro-pyrrolidine-oxindole analog () exhibits significant optical rotation ([α]D = -31.6), suggesting its utility in asymmetric catalysis or chiral drug synthesis .

Cost and Availability : The target compound is priced higher (€513/50 mg) than tert-butyl 2-methoxypyrrolidine-1-carboxylate (lower commercial demand for complex substituents) .

Biological Activity

Tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate, with the CAS number 1525871-77-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₅NO₃

- Molecular Weight : 267.36 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group and a cyclohexyl ketone moiety, which may contribute to its biological properties.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

-

Anticancer Activity :

- A study highlighted that derivatives of pyrrolidine compounds show cytotoxic effects against various cancer cell lines, including human histiocytic lymphoma (U937) and neuroblastoma (SH-SY5Y) . Although specific data on this compound is limited, its structural similarities suggest potential anticancer properties.

-

Neuroprotective Effects :

- Pyrrolidine derivatives have been investigated for neuroprotective activities. Compounds with similar structures have shown promise in mitigating neurodegenerative processes, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.

-

Antimicrobial Properties :

- Some pyrrolidine derivatives are noted for their antimicrobial activity against various pathogens. This aspect warrants further investigation for this compound.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways is a common mechanism among bioactive compounds targeting cancer cells.

Case Study: Anticancer Activity

A relevant study focused on the synthesis and bioactivity of pyrrolidine derivatives demonstrated that certain compounds exhibited significant cytotoxicity against U937 cells. The structure-activity relationship indicated that modifications on the pyrrolidine ring could enhance biological activity . While specific data on this compound was not provided, the findings suggest that similar modifications could yield promising results.

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(2-oxocyclohexyl)pyrrolidine-1-carboxylate, and how are intermediates monitored?

The compound is typically synthesized via mixed anhydride chemistry. A representative method involves reacting a carboxylic acid precursor with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride intermediate, followed by coupling with 2-amino-2-methylpropanol. Reaction progress is monitored via LC-MS to confirm intermediate formation (e.g., anhydride) and consumption. Purification employs flash chromatography (0–100% EtOAc/hexane gradient), yielding the product in ~59% yield. Characterization includes melting point (114–116°C), IR, NMR, and HRMS .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent integration and stereochemistry.

- HRMS : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies carbonyl (C=O) and ester (C-O) functional groups.

- Melting point analysis : Assesses crystalline purity. Discrepancies in NMR splitting patterns or HRMS deviations >2 ppm may indicate impurities or stereochemical anomalies .

Q. How is the tert-butyl protecting group strategically utilized in this compound’s synthesis?

The tert-butyl ester acts as a steric shield, protecting the pyrrolidine nitrogen during subsequent reactions (e.g., nucleophilic substitutions or oxidations). Its bulkiness minimizes undesired side reactions, and it is later cleaved under acidic conditions (e.g., HCl/THF) to yield free amines for further functionalization .

Advanced Research Questions

Q. What methodologies address low yields in the coupling step of mixed anhydride synthesis?

Yield optimization strategies include:

- Temperature control : Maintaining 0–5°C during anhydride formation reduces decomposition.

- Reagent stoichiometry : Excess DIPEA (2 eq) ensures complete activation of the carboxylic acid.

- Solvent choice : Anhydrous CH₂Cl₂ minimizes hydrolysis competing with nucleophilic coupling. Evidence from analogous syntheses shows yield improvements (from 59% to >75%) using these adjustments .

Q. How do stereochemical variations in the pyrrolidine ring impact biological activity?

Enantiomeric forms (e.g., (R)- vs. (S)-pyrrolidine) exhibit divergent binding affinities. For example, (S)-configured derivatives show enhanced inhibition of enzymes like sphingosine kinase (IC₅₀ = 0.2 µM vs. 1.5 µM for (R)-forms). Stereochemistry is confirmed via optical rotation ([α]²⁵D = −55.0°) and chiral HPLC .

Q. What computational tools are used to predict the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For instance, the 2-oxocyclohexyl group’s carbonyl carbon is highly electrophilic (Mulliken charge = +0.32), favoring nucleophilic attacks. Molecular dynamics simulations further assess solvent effects (e.g., THF vs. DMF) on reaction trajectories .

Q. How can conflicting NMR data from different synthetic batches be resolved?

Contradictions often arise from:

- Residual solvents : Drying over Na₂SO₄ and vacuum distillation eliminate CH₂Cl₂ peaks at δ 5.32 ppm.

- Diastereomer formation : Chiral derivatization (e.g., Mosher’s ester) distinguishes enantiomers.

- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed esters) for column re-purification .

Q. What in vitro assays evaluate this compound’s potential as a kinase inhibitor?

- Enzyme inhibition : Fluorescent ADP-Glo™ assays measure IC₅₀ values against kinases (e.g., PKA, PKC).

- Cell viability : MTT assays assess cytotoxicity in cancer lines (e.g., HeLa, MCF-7).

- Binding kinetics : Surface plasmon resonance (SPR) quantifies Kd values (nM range). Preliminary data show IC₅₀ = 1.2 µM against PKA, with selectivity >10-fold over PKC .

Tables for Key Data

Q. Table 1: Comparative Yields Under Different Coupling Conditions

| Condition | Yield (%) | Reference |

|---|---|---|

| CH₂Cl₂, 0°C, 2 eq DIPEA | 59 | |

| THF, −20°C, 1.5 eq DIPEA | 42 | |

| DMF, 25°C, 3 eq DIPEA | 68 |

Q. Table 2: Biological Activity of Stereoisomers

| Isomer | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| (S) | 0.2 | Sphingosine kinase |

| (R) | 1.5 | Sphingosine kinase |

| Racemate | 0.8 | Sphingosine kinase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.